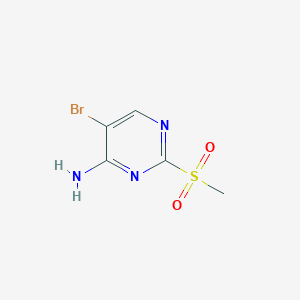

5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

5-bromo-2-methylsulfonylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2S/c1-12(10,11)5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDXZZOONBDILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857661 | |

| Record name | 5-Bromo-2-(methanesulfonyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379324-53-4 | |

| Record name | 5-Bromo-2-(methanesulfonyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine is a strategically important heterocyclic building block in modern medicinal chemistry. Its trifunctional nature—featuring a reactive sulfonyl leaving group, a versatile bromine handle for cross-coupling, and a nucleophilic amino group—offers a powerful platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, outlines a robust synthetic and characterization workflow, details its reactivity, and explores its proven applications in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this high-value intermediate in their discovery programs.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted pyrimidine, a class of heterocyclic compounds that form a privileged scaffold in numerous FDA-approved drugs.[1] The strategic placement of its functional groups dictates its unique chemical behavior and utility.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1379324-53-4 | [2][3] |

| Molecular Formula | C₅H₆BrN₃O₂S | [2] |

| Molecular Weight | 252.09 g/mol | [2][3] |

| InChI Key | QMDXZZOONBDILU-UHFFFAOYSA-N | [2] |

| SMILES | CS(=O)(=O)c1nc(N)c(Br)cn1 | N/A |

| Appearance | Typically an off-white to pale yellow solid | Inferred from related compounds[4] |

| Purity | Commercially available at ≥95% | [2] |

| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and methanol | Inferred from related compounds[4] |

Synthesis and Spectroscopic Characterization

While multiple proprietary methods exist for the industrial-scale synthesis of this compound, a reliable and logical laboratory-scale pathway can be proposed based on fundamental pyrimidine chemistry. The following protocol illustrates a common strategy starting from a commercially available precursor.

Proposed Synthetic Pathway

The synthesis leverages a two-step process: the selective bromination of an electron-rich aminopyrimidine followed by the oxidation of a thioether to the target sulfone. The thioether is a crucial precursor as the sulfone group is difficult to install directly but is readily formed via oxidation.

Caption: Proposed two-step synthesis of the target compound.

Illustrative Experimental Protocol

Objective: To synthesize this compound from 2-(Methylthio)pyrimidin-4-amine.

Step 1: Electrophilic Bromination

-

Reaction Setup: In a three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve 2-(methylthio)pyrimidin-4-amine (1.0 eq) in N,N-Dimethylformamide (DMF). Cool the solution to 0°C using an ice bath. The use of DMF facilitates the dissolution of the starting material and the subsequent reaction.

-

Reagent Addition: Prepare a solution of N-Bromosuccinimide (NBS, 1.05 eq) in DMF. Add this solution dropwise to the reaction flask over 30 minutes, maintaining the temperature at 0°C. NBS is a mild and highly selective brominating agent for electron-rich aromatic systems, minimizing over-bromination.[5]

-

Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete.

-

Work-up: Quench the reaction by pouring it into ice water, leading to the precipitation of the crude product. Filter the solid, wash thoroughly with water to remove DMF and succinimide byproducts, and dry under vacuum.

Step 2: Thioether Oxidation

-

Reaction Setup: Suspend the crude 5-bromo-2-(methylthio)pyrimidin-4-amine (1.0 eq) from Step 1 in Dichloromethane (DCM).

-

Reagent Addition: Add meta-Chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise to the suspension. The oxidation is highly exothermic; therefore, slow addition is critical to control the reaction temperature. m-CPBA is a common and effective oxidant for converting thioethers to sulfones.

-

Reaction and Monitoring: Stir the mixture at room temperature for 12-16 hours. The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize excess m-CPBA. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to yield the final product, this compound.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and diagnostic. Key signals would include:

-

¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of the carbon framework. Expected signals would appear for the four distinct pyrimidine carbons and the methyl carbon of the sulfonyl group.[8]

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show the protonated molecular ion [M+H]⁺ at m/z ≈ 252.0 and 254.0, confirming the molecular weight and the characteristic isotopic pattern of a monobrominated compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the distinct reactivity of its three functional groups, allowing for sequential and regioselective modifications.

Caption: Key reactive sites and associated synthetic transformations.

-

C2-Methylsulfonyl Group (SₙAr Reaction): The methylsulfonyl moiety is a superb leaving group due to the ability of the sulfinate anion to stabilize the negative charge.[4][9] The electron-deficient nature of the pyrimidine ring, further activated by the sulfone, makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).[9][10][11] This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, alcohols, thiols), a common strategy in building kinase inhibitors.[12][13][14] The reaction proceeds via a stabilized Meisenheimer intermediate.[15]

-

C5-Bromine Atom (Cross-Coupling Reactions): The bromine atom is an ideal handle for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust and widely used method to form carbon-carbon bonds between the pyrimidine C5 position and various aryl or heteroaryl boronic acids/esters.[16][17][18] This reaction is fundamental to extending the molecular scaffold to probe interactions with protein targets.[19]

-

C4-Amino Group (Derivatization): The primary amine at the C4 position serves as a nucleophilic site and a hydrogen bond donor. It can be acylated to form amides, sulfonylated to form sulfonamides, or alkylated, providing another vector for structural diversification and for establishing key interactions within a biological target's binding site.

This orthogonal reactivity allows chemists to perform sequential modifications. For instance, a Suzuki coupling can be performed at the C5-Br position, followed by an SₙAr reaction to displace the C2-sulfonyl group, providing a highly efficient route to complex, polysubstituted pyrimidines.

Applications in Drug Discovery

The 5-bromo-2-aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors and other targeted therapies.[20][21] The pyrimidine core mimics the adenine of ATP, while the substituents are tailored to achieve potency and selectivity.

-

Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyrimidine core to anchor within the ATP-binding pocket. The C4-amino group often forms critical hydrogen bonds with the "hinge region" of the kinase. The C2 and C5 positions are then functionalized to occupy adjacent hydrophobic pockets, conferring selectivity. Derivatives of the core structure have been used to synthesize inhibitors of Aurora Kinase, p38 MAP kinase, and others.[1][13][14]

-

Covalent Inhibitors: The 2-sulfonylpyrimidine moiety itself can act as a "warhead" for covalent inhibitors.[9][15][22] It can react with nucleophilic residues like cysteine within a protein's active site, forming a stable, irreversible covalent bond.[9] This strategy can lead to drugs with enhanced potency and prolonged duration of action. The reactivity can be finely tuned by modifying the substituents on the pyrimidine ring.[15][22]

-

Other Therapeutic Areas: The 5-bromopyrimidine motif is also found in drugs targeting other protein classes. For example, the structure of Macitentan, a dual endothelin receptor antagonist, incorporates a 5-bromo-2-pyrimidinyl group, highlighting the broad utility of this scaffold.[12]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from closely related analogues like 5-Bromo-2-(methylsulfonyl)pyrimidine provide a strong basis for handling procedures.

-

Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Eye Irritation (Category 2), H319: Causes serious eye irritation.

-

Skin Irritation (Category 2), H315: Causes skin irritation.

-

Specific target organ toxicity — single exposure (Category 3), H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

| Protection | Specification |

| Eye/Face | Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US). |

| Skin | Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat. |

| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. |

-

First Aid Measures:

-

If Inhaled: Move person into fresh air.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

-

If Swallowed: Rinse mouth with water. Call a physician or poison control center immediately.

-

-

Storage: Keep container tightly closed. Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile and powerful tool for drug discovery. Its well-defined and orthogonal reactivity allows for the systematic and efficient construction of complex molecular libraries. Its proven role as a core scaffold in numerous biologically active compounds, especially kinase inhibitors, underscores its value to medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to develop next-generation targeted therapies.

References

-

Messerer, R., Gaessler, C., Gress, V., Jaudzems, K., & Kazmaier, U. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry. [Link]

-

Rohrbach, S., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

-

Rohrbach, S., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

-

ResearchGate. (n.d.). (PDF) 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate. [Link]

-

Molecules. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... ResearchGate. [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate. [Link]

-

MySkinRecipes. (n.d.). Maleimide Derivatives (27). MySkinRecipes. [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

-

Molecules. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Kim, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. [Link]

-

Kim, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

-

Nitta, Y., et al. (2020). Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

-

Frontiers. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers. [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

-

Kumar, P., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 1379324-53-4 [amp.chemicalbook.com]

- 4. CAS 38275-48-8: 5-Bromo-2-(methylsulfonyl)pyrimidine [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. researchgate.net [researchgate.net]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Frontiers | 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine: Synthesis, Characterization, and Application in Drug Discovery

This technical guide provides a comprehensive overview of 5-bromo-2-(methylsulfonyl)pyrimidin-4-amine, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, outlines a robust synthetic pathway with detailed protocols, and explores its strategic application as a reactive intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Core Molecular Attributes and Physicochemical Properties

This compound (CAS Number: 1379324-53-4) is a substituted pyrimidine that has garnered significant interest as a versatile intermediate.[1] Its structure is characterized by three key functional groups strategically positioned on the pyrimidine core: a bromine atom at the C5 position, a primary amine at the C4 position, and a methylsulfonyl group at the C2 position. This specific arrangement imparts a unique combination of reactivity and structural features essential for its role in drug discovery.

The methylsulfonyl moiety (-SO₂CH₃) is a powerful electron-withdrawing group, rendering the pyrimidine ring electron-deficient. This electronic property makes the C2 and C4 positions susceptible to nucleophilic attack. Crucially, the methylsulfonyl group is an excellent leaving group, particularly in nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is the cornerstone of its utility, allowing for the facile introduction of various nucleophilic fragments to the pyrimidine scaffold.[2] The bromine atom at the C5 position offers an additional, orthogonal site for chemical modification, typically through transition-metal-catalyzed cross-coupling reactions.

A summary of its core physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆BrN₃O₂S | [1] |

| Molecular Weight | 252.09 g/mol | [1] |

| CAS Number | 1379324-53-4 | [1] |

| Appearance | White to off-white solid (predicted) | General |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | [3] |

Proposed Synthetic Pathway and Experimental Protocols

While a specific, peer-reviewed synthesis for this compound is not extensively documented in a single source, a logical and chemically sound two-step pathway can be constructed based on established methodologies for related pyrimidine derivatives. The proposed route begins with the synthesis of the thioether precursor, 5-bromo-2-(methylthio)pyrimidin-4-amine, followed by its oxidation to the target sulfone.

This approach is predicated on the principle that the thioether is more readily synthesized and can be cleanly and efficiently oxidized to the desired sulfone in the final step. The oxidation of thioethers to sulfones is a high-yielding and reliable transformation in organic synthesis.[4]

Protocol 1: Synthesis of 5-bromo-2-(methylthio)pyrimidin-4-amine (Precursor)

This protocol describes a two-stage nucleophilic aromatic substitution sequence starting from commercially available 5-bromo-2,4-dichloropyrimidine. The differential reactivity of the chloro groups at the C2 and C4 positions allows for a stepwise and controlled introduction of the methylthio and amino groups.

Materials:

-

5-Bromo-2,4-dichloropyrimidine

-

Sodium thiomethoxide (NaSMe)

-

Ammonia (e.g., 7N solution in methanol)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Step A: Methylthiolation. To a stirred solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous DMF at 0 °C, add sodium thiomethoxide (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Step B: Amination. Cool the reaction mixture back to 0 °C. Add a solution of ammonia in methanol (7N, 3.0 eq) dropwise.

-

Seal the reaction vessel and allow it to stir at room temperature for 16-24 hours. Monitor the formation of the product by TLC or LC-MS.

-

Work-up and Purification. Upon completion, quench the reaction by pouring the mixture into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 5-bromo-2-(methylthio)pyrimidin-4-amine.

Protocol 2: Oxidation to this compound

This protocol details the oxidation of the thioether precursor to the final sulfone product using Oxone®, a stable and effective oxidizing agent.

Materials:

-

5-bromo-2-(methylthio)pyrimidin-4-amine

-

Oxone® (Potassium peroxymonosulfate)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the starting material, 5-bromo-2-(methylthio)pyrimidin-4-amine (1.0 eq), in a mixture of methanol and water (e.g., 3:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add Oxone® (2.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete conversion of the starting material.

-

Work-up and Purification. Quench the reaction by adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the product with dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.

Structural Characterization: Predicted Spectroscopic Data

| Analysis | Predicted Data |

| ¹H NMR | Chemical Shift (δ, ppm): ~8.2-8.4 (s, 1H, pyrimidine H-6), ~7.5-8.0 (br s, 2H, -NH₂), ~3.3-3.5 (s, 3H, -SO₂CH₃). The exact shifts for the amine protons can vary and may exchange with D₂O. |

| ¹³C NMR | Predicted Chemical Shifts (δ, ppm): ~165-170 (C2-SO₂), ~160-163 (C4-NH₂), ~158-160 (C6), ~105-110 (C5-Br), ~40-42 (-SO₂CH₃). |

| Mass Spec (ESI+) | Predicted m/z: 251.9 / 253.9 [M+H]⁺, showing the characteristic ~1:1 isotopic pattern for a monobrominated compound. |

Note: Predicted shifts are based on standard values and analysis of similar structures. Actual experimental values may vary based on solvent and instrument conditions.

Application in Medicinal Chemistry: A Covalent Warhead

The primary value of this compound in drug discovery lies in its function as an electrophilic building block for covalent inhibitors. The methylsulfonyl group at the C2 position is highly activated towards SₙAr, making it an ideal "warhead" for reacting with nucleophilic residues on a biological target, most commonly a cysteine thiol.[2]

This strategy is particularly prevalent in the design of kinase inhibitors. Kinases are a critical class of enzymes in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] Many kinase inhibitors are designed to bind within the ATP-binding pocket of the enzyme. By incorporating a reactive group like a 2-sulfonylpyrimidine, an inhibitor can first bind non-covalently and then form a permanent, irreversible covalent bond with a nearby cysteine residue, leading to potent and prolonged target inhibition.

The 4-amino group and the 5-bromo position serve as crucial handles for building out the rest of the inhibitor molecule. These positions are typically elaborated with moieties that confer selectivity and affinity for the target kinase's ATP-binding site, ensuring that the covalent reaction occurs only after the inhibitor is properly oriented.

Safety and Handling

As with related halogenated and sulfonated heterocyclic compounds, this compound should be handled with appropriate care in a laboratory setting. It is predicted to be an irritant to the skin, eyes, and respiratory system. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a high-value chemical intermediate whose strategic combination of functional groups—a highly reactive leaving group, a primary amine, and a site for cross-coupling—makes it an enabling tool for modern drug discovery. The synthetic route, while requiring careful execution, is based on reliable and well-understood organic chemistry principles. Its primary application as a covalent warhead in the design of targeted inhibitors, particularly for kinases, underscores its importance to medicinal chemists seeking to achieve potent and durable pharmacological effects. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this versatile building block in their research programs.

References

-

Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. (2025, August 10). Available at: [Link]

- Perrin, D. D., & Armarego, W. L. F. (1988).

-

Bar-Yehuda, S., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1836–1845. Available at: [Link]

- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- Google Patents. (2004). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

-

Lee, S., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7659–7682. Available at: [Link]

Sources

An In-depth Technical Guide to 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine is a strategically important heterocyclic building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom, an electron-withdrawing methylsulfonyl group, and a hydrogen-bond-donating amino group, makes it a highly versatile scaffold for the synthesis of targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic data for characterization, and a discussion of its critical role in the development of kinase inhibitors and other advanced pharmaceutical intermediates.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its ability to act as a bioisostere for purines allows pyrimidine-based molecules to mimic endogenous ligands and interact with the ATP-binding sites of various enzymes, particularly kinases. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

This compound has emerged as a key intermediate in the synthesis of potent and selective kinase inhibitors. The strategic placement of its functional groups allows for precise chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties to explore the chemical space of the target's binding site. The methylsulfonyl group at the 2-position is a strong electron-withdrawing group and a hydrogen bond acceptor, influencing the molecule's reactivity and binding affinity. The amino group at the 4-position is a crucial hydrogen bond donor, often forming key interactions with the hinge region of the kinase active site.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Reference |

| Chemical Formula | C₅H₆BrN₃O₂S | [1] |

| Molecular Weight | 252.09 g/mol | [1] |

| CAS Number | 1379324-53-4 | [1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF (predicted) | |

| InChI Key | QMDXZZOONBDILU-UHFFFAOYSA-N | [1] |

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A plausible and efficient synthetic route involves the initial synthesis of a thioether precursor, followed by oxidation to the desired sulfone.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-4-chloro-2-(methylthio)pyrimidine

-

To a stirred solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile, add sodium thiomethoxide (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel to obtain pure 5-bromo-4-chloro-2-(methylthio)pyrimidine.

Step 2: Synthesis of 5-Bromo-2-(methylthio)pyrimidin-4-amine

-

Dissolve 5-bromo-4-chloro-2-(methylthio)pyrimidine (1.0 eq) in a solution of ammonia in methanol (e.g., 7 N).

-

Heat the mixture in a sealed tube or a pressure vessel at 80-100 °C for 12-16 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to afford 5-bromo-2-(methylthio)pyrimidin-4-amine.

Step 3: Synthesis of this compound

-

Dissolve 5-bromo-2-(methylthio)pyrimidin-4-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.

-

Cool the solution to 0 °C and add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or Oxone® (2.5 eq) portion-wise.[2][3]

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final product, this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.3 | Singlet | H6 of the pyrimidine ring |

| ~7.5 - 8.0 | Broad Singlet | NH₂ protons |

| ~3.3 | Singlet | CH₃ protons of the methylsulfonyl group |

Note: The chemical shift of the NH₂ protons can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | C2 (attached to the sulfonyl group) |

| ~160 | C4 (attached to the amino group) |

| ~158 | C6 |

| ~100 | C5 (attached to bromine) |

| ~40 | CH₃ of the methylsulfonyl group |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and isotopic pattern.

-

Expected Molecular Ion (M+) : A characteristic isotopic pattern for the molecular ion will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Fragmentation : Common fragmentation pathways may include the loss of the methylsulfonyl group or the bromine atom.[5]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a valuable building block for the synthesis of a variety of kinase inhibitors. The pyrimidine core acts as a scaffold that can be elaborated through reactions at the bromine and amino positions to achieve high affinity and selectivity for the target kinase.

Role in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies and autoimmune diseases. Several approved BTK inhibitors feature a pyrimidine or a related heterocyclic core. The 4-amino group of this compound can participate in crucial hydrogen bonding interactions with the hinge region of the BTK active site. The 5-bromo position allows for the introduction of various substituents via Suzuki or other palladium-catalyzed cross-coupling reactions to occupy the solvent-exposed region of the ATP-binding pocket, thereby enhancing potency and selectivity.[6][7]

Caption: Interaction model of a this compound based inhibitor with the BTK active site.

Application in the Development of UNC51-like Kinase 1 (ULK1) Inhibitors

UNC51-like kinase 1 (ULK1) is a key regulator of autophagy, a cellular process that is often hijacked by cancer cells to promote their survival. Inhibition of ULK1 is a promising therapeutic strategy in oncology. Derivatives of 5-bromopyrimidine have been successfully utilized in the synthesis of potent ULK1 inhibitors.[8][9][10] The structural features of this compound make it an attractive starting point for the design of novel ULK1 inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific material safety data sheet (MSDS) for this compound is not widely available, the safety profile of the closely related 5-Bromo-2-(methylsulfonyl)pyrimidine (CAS 38275-48-8) provides valuable guidance.[11]

-

Hazard Statements : Harmful if swallowed (H302) and causes serious eye irritation (H319).

-

Precautionary Statements :

-

Wear protective gloves, protective clothing, eye protection, and face protection.[11]

-

Wash hands thoroughly after handling.[11]

-

Do not eat, drink, or smoke when using this product.[11]

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[11]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[11]

-

-

Personal Protective Equipment (PPE) :

-

Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its well-defined and strategically placed functional groups provide medicinal chemists with a versatile platform for the synthesis of sophisticated molecules, particularly kinase inhibitors. The synthetic route is accessible, and the compound's structure lends itself to rational drug design approaches. As the quest for more selective and potent targeted therapies continues, the importance of building blocks like this compound in the pharmaceutical industry is set to grow.

References

-

Layng, F. I. A. L., et al. (2025). Synthesis and Characterization of ULK1/2 Kinase Inhibitors that Inhibit Autophagy and Upregulate Expression of Major Histocompatibility Complex I for the Treatment of Non-Small Cell Lung Cancer. bioRxiv. [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

-

Gogoi, K., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4046-4052. [Link]

-

McLaughlin, M. G., et al. (2010). A Reagent to Access Methyl Sulfones. Organic Syntheses, 87, 257-266. [Link]

-

Lee, J., et al. (2023). Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer. International Journal of Molecular Sciences, 24(2), 953. [Link]

-

Drago, C., Caggiano, L., & Jackson, R. F. W. (2005). Catalytic, Enantioselective Sulfoxidation Using a Vanadium-Schiff Base Complex: An Organic Syntheses Procedure. Angewandte Chemie International Edition, 44(44), 7221-7223. [Link]

-

Kaur, M., et al. (2025). Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. Journal of Heterocyclic Chemistry. [Link]

-

University of Glasgow. 1H NMR Spectroscopy. [Link]

-

Finar Limited. Material Safety Data Sheet - Bromothymol blue. (2010). [Link]

- Google Patents. Preparation method of 5-bromo-2-substituted pyrimidine compounds. (CN110642788A).

-

Wang, A., et al. (2017). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 8(12), 1334-1339. [Link]

-

Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

-

Chen, S., et al. (2019). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(5), 694-699. [Link]

-

Al-Obeidi, F. A., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules, 28(24), 8031. [Link]

-

Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

Lee, J., et al. (2023). Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer. International Journal of Molecular Sciences, 24(2), 953. [Link]

-

MDPI. 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol. (2018). [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

-

Al-Hujran, T. A., et al. (2023). Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. ACS Omega, 8(45), 42686-42704. [Link]

-

Montanari, D., & Capdeville, R. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(24), 7570. [Link]

-

Palomba, R., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceutics, 13(5), 643. [Link]

-

Vasylenko, O., et al. (2025). A reagent to access methyl sulfones. Nature Communications. [Link]

-

Wang, L., et al. (2021). Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. Organic & Biomolecular Chemistry, 19(1), 107-111. [Link]

-

Jackowski, K., et al. (2010). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 15(4), 2457-2469. [Link]

-

Gerothanassis, I. P., et al. (2012). 1H NMR chemical shifts and coupling constants of selected model compounds. ResearchGate. [Link]

-

SpectraBase. 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. 5-Pyrimidinecarbonitrile, 4-amino-2-methyl-6-phenyl- - Optional[13C NMR] - Chemical Shifts. [Link]

-

Yagupolskii, L. M., et al. (2025). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. Russian Journal of Organic Chemistry. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE | 38275-48-8 [chemicalbook.com]

- 3. Sulfone synthesis by oxidation [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of ULK1/2 Kinase Inhibitors that Inhibit Autophagy and Upregulate Expression of Major Histocompatibility Complex I for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine, a key building block in contemporary drug discovery. The synthesis is presented in a multi-step sequence, commencing from readily available starting materials. Each synthetic step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the critical process parameters. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering a practical and scientifically grounded approach to the synthesis of this important heterocyclic compound. The pyrimidine core is a prevalent motif in a multitude of FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic functionalization of the pyrimidine ring, as in the title compound, allows for the fine-tuning of its pharmacological profile.

Introduction: The Significance of Functionalized Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the design and development of novel therapeutic agents.[1][3] Its presence in the fundamental building blocks of nucleic acids, DNA and RNA, provides a unique biochemical relevance, allowing pyrimidine-based drugs to interact with a variety of biological targets.[3] The introduction of diverse functional groups onto the pyrimidine ring is a key strategy for modulating the physicochemical properties and biological activity of these molecules. The title compound, this compound, features a synthetically versatile bromine atom, a potent electron-withdrawing methylsulfonyl group, and a hydrogen-bond-donating amine group, making it an attractive intermediate for library synthesis and lead optimization in drug discovery programs.

Proposed Synthetic Pathway: A Multi-step Approach

The synthesis of this compound can be efficiently achieved through a four-step sequence starting from the commercially available 5-bromouracil. This pathway is designed for scalability and robustness, with each step employing well-established and reliable chemical transformations.

Diagram of the Overall Synthetic Pathway:

Caption: Overall synthetic route to this compound.

Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine

The initial step involves the conversion of 5-bromouracil to 5-bromo-2,4-dichloropyrimidine. This transformation is a classic example of converting a pyrimidinedione to its corresponding dichloro derivative, a common strategy to activate the pyrimidine ring for subsequent nucleophilic substitutions.

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the amide oxygen atoms of 5-bromouracil on the phosphorus atom of phosphorus pentachloride (PCl5), followed by the elimination of phosphoryl chloride (POCl3) and hydrogen chloride (HCl). Phosphorus oxychloride (POCl3) is often used as a solvent and also acts as a dehydrating agent, driving the reaction to completion.

Experimental Protocol

| Reagent/Solvent | Molar Eq. | CAS Number | Notes |

| 5-Bromouracil | 1.0 | 51-20-7 | Starting material |

| Phosphorus pentachloride (PCl5) | 2.8 | 10026-13-8 | Chlorinating agent |

| Phosphorus oxychloride (POCl3) | - | 10025-87-3 | Solvent and reagent |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, a mixture of 5-bromouracil (1.0 eq) and phosphorus pentachloride (2.8 eq) in phosphorus oxychloride (10 volumes) is prepared.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, or until the reaction is deemed complete by TLC or LC-MS analysis.

-

After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is carefully poured onto crushed ice with vigorous stirring.

-

The aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to afford the crude 5-bromo-2,4-dichloropyrimidine, which can be used in the next step without further purification or purified by vacuum distillation or column chromatography.[4][5]

Step 2: Synthesis of 5-Bromo-2-chloro-4-aminopyrimidine

This step involves the regioselective amination of 5-bromo-2,4-dichloropyrimidine. The chlorine atom at the C4 position of the pyrimidine ring is more susceptible to nucleophilic attack than the chlorine at the C2 position.

Mechanistic Insight

The greater reactivity of the C4 position towards nucleophiles is attributed to the better stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at this position. The negative charge can be delocalized onto the adjacent nitrogen atom (N3), which is more effective than the delocalization to the nitrogen at N1 for the C2 adduct.

Experimental Protocol

| Reagent/Solvent | Molar Eq. | CAS Number | Notes |

| 5-Bromo-2,4-dichloropyrimidine | 1.0 | 36082-50-5 | Starting material |

| Ammonia (in Dioxane or Methanol) | Excess | 7664-41-7 | Nucleophile |

| 1,4-Dioxane or Methanol | - | 123-91-1 / 67-56-1 | Solvent |

Procedure:

-

A solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as 1,4-dioxane or methanol is cooled in an ice bath.

-

A solution of ammonia in the same solvent (excess) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield 5-bromo-2-chloro-4-aminopyrimidine, which can be purified by recrystallization or column chromatography.[2][6]

Step 3: Synthesis of 5-Bromo-2-(methylthio)pyrimidin-4-amine

In this step, the remaining chlorine atom at the C2 position is displaced by a methylthio group through a nucleophilic aromatic substitution reaction.

Mechanistic Insight

The reaction proceeds via the attack of the thiomethoxide nucleophile on the electron-deficient C2 carbon of the pyrimidine ring, followed by the departure of the chloride leaving group. The presence of the electron-donating amino group at C4 slightly deactivates the ring towards nucleophilic attack compared to the dichloro precursor, but the reaction proceeds efficiently under appropriate conditions.

Experimental Protocol

| Reagent/Solvent | Molar Eq. | CAS Number | Notes |

| 5-Bromo-2-chloro-4-aminopyrimidine | 1.0 | 696-41-3 | Starting material |

| Sodium thiomethoxide (NaSMe) | 1.1 - 1.5 | 5188-07-8 | Nucleophile |

| N,N-Dimethylformamide (DMF) | - | 68-12-2 | Solvent |

Procedure:

-

To a solution of 5-bromo-2-chloro-4-aminopyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium thiomethoxide (1.1-1.5 eq) is added portion-wise at room temperature under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for 2-4 hours, with the reaction progress monitored by TLC or LC-MS.

-

Once the starting material is consumed, the reaction is quenched by the addition of water.

-

The product is extracted with ethyl acetate.

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, 5-bromo-2-(methylthio)pyrimidin-4-amine, is purified by column chromatography on silica gel.

Step 4: Synthesis of this compound

The final step is the oxidation of the methylthio group to the corresponding methylsulfonyl group. This transformation significantly alters the electronic properties of the pyrimidine ring, making the sulfonyl group a good leaving group for potential further functionalization.

Mechanistic Insight

The oxidation of the sulfide to the sulfone proceeds through a sulfoxide intermediate. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone®).[7][8] With m-CPBA, the reaction involves the electrophilic attack of the peroxyacid oxygen on the nucleophilic sulfur atom. With Oxone®, the active oxidant is potassium peroxymonosulfate (KHSO5).

Diagram of the Oxidation Mechanism:

Caption: Stepwise oxidation of the methylthio group to the methylsulfonyl group.

Experimental Protocol (using m-CPBA)

| Reagent/Solvent | Molar Eq. | CAS Number | Notes |

| 5-Bromo-2-(methylthio)pyrimidin-4-amine | 1.0 | 25983-13-5 | Starting material |

| m-Chloroperoxybenzoic acid (m-CPBA) | 2.2 - 2.5 | 937-14-4 | Oxidizing agent |

| Dichloromethane (DCM) | - | 75-09-2 | Solvent |

Procedure:

-

5-Bromo-2-(methylthio)pyrimidin-4-amine (1.0 eq) is dissolved in dichloromethane (DCM).

-

The solution is cooled to 0 °C in an ice bath.

-

m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2-2.5 eq) is added portion-wise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

The reaction mixture is diluted with DCM and washed sequentially with saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford this compound as a solid.[9][10]

Experimental Protocol (using Oxone®)

| Reagent/Solvent | Molar Eq. | CAS Number | Notes |

| 5-Bromo-2-(methylthio)pyrimidin-4-amine | 1.0 | 25983-13-5 | Starting material |

| Oxone® | 2.1 - 2.5 | 70693-62-8 | Oxidizing agent |

| Methanol/Water | - | 67-56-1 / 7732-18-5 | Solvent system |

Procedure:

-

5-Bromo-2-(methylthio)pyrimidin-4-amine (1.0 eq) is dissolved in a mixture of methanol and water.

-

Oxone® (2.1-2.5 eq) is added portion-wise to the solution at room temperature.

-

The reaction mixture is stirred vigorously at room temperature for 2-6 hours. The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the methanol is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography or recrystallization to yield this compound.[8]

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 5-Bromouracil | C4H3BrN2O2 | 190.98 | Solid |

| 5-Bromo-2,4-dichloropyrimidine | C4HBrCl2N2 | 227.87 | Liquid/Solid |

| 5-Bromo-2-chloro-4-aminopyrimidine | C4H3BrClN3 | 208.45 | Solid |

| 5-Bromo-2-(methylthio)pyrimidin-4-amine | C5H6BrN3S | 219.09 | Solid |

| This compound | C5H6BrN3O2S | 252.09 | Solid |

Conclusion

This technical guide has outlined a reliable and well-documented synthetic pathway for the preparation of this compound. The described multi-step synthesis is based on fundamental and widely applicable organic transformations, ensuring its accessibility to a broad range of chemistry laboratories. The detailed experimental protocols and mechanistic discussions provide a solid foundation for the successful synthesis of this valuable building block for drug discovery and medicinal chemistry research. The provided information is intended to empower researchers to confidently produce this compound and explore its potential in the development of novel therapeutics.

References

-

Kaur, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(9), e2100111. [Link]

-

Shaikh, M. H., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1307, 137943. [Link]

-

Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine.... Retrieved from [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1145-1156. [Link]

-

Patil, V. V., et al. (2016). m-CPBA Mediated Metal Free, Rapid Oxidation of Aliphatic Amines to Oximes. The Journal of Organic Chemistry, 81(2), 781–786. [Link]

-

ResearchGate. (n.d.). The oxidation of compound 5 a using M–CPBA to compounds 5 b and 5 c. Retrieved from [Link]

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

-

ResearchGate. (n.d.). Scheme 4 Oxidative action of MCPBA toward aryl imines. Retrieved from [Link]

-

Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1338-1341. [Link]

-

de Fatima, A., et al. (2020). Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. Molecules, 25(18), 4245. [Link]

-

ResearchGate. (n.d.). Oxidation of anilines to nitroarenes with m-CPBA (m-chloroperbenzoic acid) (selected examples). Retrieved from [Link]

Sources

- 1. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 8. Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m-CPBA Mediated Metal Free, Rapid Oxidation of Aliphatic Amines to Oximes [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Discovery of 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine analogs

An In-Depth Technical Guide to the Discovery of 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine Analogs

Authored by a Senior Application Scientist

Foreword: The Pyrimidine Scaffold as a Cornerstone of Modern Drug Discovery

The pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the core of essential biological molecules like thymine, cytosine, and uracil, the building blocks of nucleic acids.[1][2] This inherent biocompatibility and structural versatility have made pyrimidine derivatives a focal point for the development of a wide array of therapeutic agents.[2][3] These agents span a remarkable range of applications, from anticancer and antiviral drugs to anti-inflammatory and CNS-active agents.[1][3] The this compound core represents a particularly compelling starting point for inhibitor design. This guide provides a technical deep-dive into the rationale, synthesis, and evaluation of analogs based on this scaffold, intended for researchers and professionals in the field of drug development.

The Core Moiety: Deconstructing this compound

The strategic arrangement of substituents on the core pyrimidine ring provides a unique combination of chemical reactivity and potential for biological interaction. Understanding the role of each component is fundamental to designing a successful discovery campaign.

-

2-(Methylsulfonyl) Group: The methylsulfonyl (SO₂Me) moiety is a powerful electron-withdrawing group. Its presence significantly influences the electronic character of the pyrimidine ring, making the C2 and C6 positions susceptible to nucleophilic aromatic substitution. Furthermore, heteroaryl sulfones have emerged as effective reagents for the covalent modification of cysteine residues in proteins.[4] This opens the possibility of designing targeted covalent inhibitors (TCIs), a strategy that has proven highly effective in kinase inhibitor development.[4]

-

4-Amine Group: The primary amine at the C4 position is a critical hydrogen bond donor. In the context of kinase inhibition, this group frequently forms a key interaction with the "hinge" region of the kinase ATP-binding pocket, a crucial determinant of binding affinity and selectivity.[5]

-

5-Bromo Group: The bromine atom at the C5 position serves two primary purposes. First, it acts as a synthetic "handle." It is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the systematic introduction of diverse aryl and heteroaryl groups.[5] This enables a broad exploration of the surrounding chemical space to optimize potency and pharmacokinetic properties. Second, the bromine itself can occupy a hydrophobic pocket within the target protein, contributing to binding affinity.

Logical Framework for Analog Discovery

The discovery process for novel analogs based on this scaffold follows a logical, iterative workflow. The goal is to move from a starting chemical matter to a preclinical candidate by systematically optimizing for potency, selectivity, and drug-like properties.

Caption: A generalized workflow for the discovery of novel kinase inhibitors.

Synthetic Strategies and Methodologies

The synthesis of this compound analogs relies on established and robust chemical transformations. A common approach involves building the substituted pyrimidine core followed by diversification.

General Synthetic Scheme

The construction of the target analogs can be achieved through a multi-step process, often starting from readily available pyrimidine precursors. Nucleophilic substitution is a key reaction in this pathway.[6][7]

Caption: A representative synthetic pathway for analog generation.

Experimental Protocol: Synthesis of a Representative Analog via Suzuki Coupling

This protocol describes the synthesis of a hypothetical analog, 5-(4-fluorophenyl)-2-(methylsulfonyl)pyrimidin-4-amine, using the core scaffold.

Objective: To couple a fluorophenyl group at the C5 position of the pyrimidine ring.

Materials:

-

This compound (1.0 eq)

-

4-Fluorophenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

XPhos (0.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

-

Ethyl acetate, Brine, Anhydrous sodium sulfate

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound, 4-fluorophenylboronic acid, and potassium carbonate.

-

Catalyst Addition: Add the palladium catalyst (Pd(OAc)₂) and the ligand (XPhos). The choice of ligand is critical for coupling efficiency; XPhos is often effective for such transformations.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture. The use of a biphasic system is standard for Suzuki couplings.

-

Reaction: Heat the mixture to 85-95 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel to yield the final compound. Characterize the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Biological Targets and Mechanism of Action: Kinase Inhibition

The 2,4-disubstituted aminopyrimidine scaffold is a classic framework for kinase inhibitors.[8] A prominent example is Ibrutinib, an irreversible inhibitor of Bruton's tyrosine kinase (BTK) used to treat B-cell cancers like chronic lymphocytic leukemia.[9][10][11] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is often hyperactive in these malignancies.[9]

The B-Cell Receptor (BCR) Signaling Pathway

Analogs of this compound are frequently designed to target kinases within critical oncogenic pathways such as the BCR pathway.

Caption: Simplified B-Cell Receptor signaling pathway targeted by BTK inhibitors.

Ibrutinib functions by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained, irreversible inhibition.[9] The methylsulfonyl group in our core scaffold can be designed to serve a similar function as a leaving group, enabling covalent bond formation with a suitably positioned cysteine in a target kinase.

Structure-Activity Relationships (SAR)

The systematic modification of a lead compound to understand how chemical changes affect biological activity is the essence of SAR studies.[12][13] For the this compound scaffold, SAR exploration typically focuses on the C5 position and the C4 amine.

SAR Data Summary

The following table presents hypothetical SAR data for a series of analogs targeting a generic kinase, illustrating key principles.

| Compound ID | R Group (at C5) | Kinase IC₅₀ (nM) | Cellular EC₅₀ (µM) | Rationale for Modification |

| Core-01 | -Br | 850 | >10 | Starting scaffold; modest activity. |

| ANA-02 | -Phenyl | 220 | 5.6 | Introduce aryl group to probe hydrophobic pocket. |

| ANA-03 | -4-Fluorophenyl | 95 | 2.1 | Fluorine can improve metabolic stability and binding. |

| ANA-04 | -4-Methoxyphenyl | 350 | 8.9 | Methoxy group may be too bulky or electronically unfavorable. |

| ANA-05 | -4-(Morpholino)phenyl | 15 | 0.4 | Morpholine adds polarity and improves solubility.[8] |

| ANA-06 | -Thiazole | 55 | 1.2 | Heterocycles can form specific hydrogen bonds.[8] |

Key Insights from SAR:

-

C5 Position: The data suggests that substitution at the C5 position is crucial for potency. Unsubstituted phenyl groups provide a moderate increase in activity, while electron-withdrawing or polar groups in the para position of the phenyl ring (ANA-03, ANA-05) significantly enhance both biochemical and cellular potency.

-

Solubility and Potency: The addition of a morpholine group (ANA-05) often improves aqueous solubility, which can lead to better cell permeability and improved cellular activity, bridging the gap between IC₅₀ and EC₅₀ values.[8]

Protocol: In Vitro Kinase Inhibition Assay

Verifying the biological activity of newly synthesized compounds requires a robust and reproducible assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

Principle: This protocol describes a luminescence-based kinase assay that measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and weaker inhibition.

Materials:

-

Target Kinase (e.g., BTK)

-

Kinase Substrate (specific peptide or protein)

-

ATP (at a concentration near the Kₘ for the kinase)

-

Test Compounds (serially diluted in DMSO)

-

Assay Buffer (containing MgCl₂)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 384-well microplates

-

Multichannel pipette and plate reader with luminescence detection

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

-

Kinase Reaction Setup: Prepare a master mix containing the kinase and substrate in the appropriate assay buffer. Add this mix to the wells containing the test compounds.

-

Initiation: Prepare an ATP solution in the assay buffer. Add the ATP solution to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

-

Measurement: Incubate the plate for 10 minutes to stabilize the signal. Measure the luminescence using a microplate reader.

-

Data Analysis:

-

Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).[5]

-

Conclusion and Future Directions

The this compound scaffold is a highly versatile and potent platform for the discovery of novel kinase inhibitors. Its well-defined structure-activity relationships and amenability to established synthetic methodologies make it an attractive starting point for drug discovery campaigns targeting a range of diseases, particularly in oncology.[14] Future work in this area will likely focus on developing analogs with improved selectivity to minimize off-target effects and on exploring new therapeutic applications beyond the well-established field of BTK inhibition. The continued integration of structure-based drug design and advanced cellular models will undoubtedly accelerate the translation of promising compounds from this class into clinical candidates.

References

- SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.

- Wikipedia. Ibrutinib.

- Request PDF. (2025). Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives.

- PMC - NIH. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids.

- ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Bioconjugate Chemistry.

- vjhemonc. (2025). Pirtobrutinib versus ibrutinib in treatment-naïve and R/R CLL: findings from BRUIN-CLL-314.

- PMC - PubMed Central. (2022). Recent Advances in Pyrimidine-Based Drugs.

- ResearchGate. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.

- PubMed. Ibrutinib for the treatment of chronic lymphocytic leukemia.

- PubMed. (2016). Ibrutinib for treatment of chronic lymphocytic leukemia.

- PubMed. (2017). Ibrutinib modulates the immunosuppressive CLL microenvironment through STAT3-mediated suppression of regulatory B-cell function and inhibition of the PD-1/PD-L1 pathway.

- ResearchGate. Structure-activity relationship of compounds 2, 5, 11, and 15.

- CymitQuimica. This compound.

- PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.

- NIH. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.

- PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.

- Benchchem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.

- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- Benchchem. (2025). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.

- MDPI. Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis.

- PubMed. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors.

- MDPI. The Development of BTK Inhibitors: A Five-Year Update.

- PubMed. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update.

- PubMed. (2025). Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives.

- PMC - PubMed Central. Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ibrutinib - Wikipedia [en.wikipedia.org]

- 10. Ibrutinib for the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ibrutinib for treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Keystone: A Technical Guide to 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine and its Potential in Drug Discovery

Abstract

5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. While direct studies on its specific mechanism of action are not extensively documented, its true power lies in its utility as a versatile synthetic intermediate. The strategic placement of a bromine atom, a methylsulfonyl group, and an amine on the pyrimidine core provides multiple reactive handles for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide will explore the chemical properties of this compound and delve into the established mechanisms of action of key classes of therapeutic agents that can be derived from this important scaffold. We will provide insights into the design of novel therapeutics, supported by detailed experimental protocols and pathway visualizations, to empower researchers in their drug discovery endeavors.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[3] Consequently, synthetic pyrimidine derivatives have been extensively explored and developed as therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5] The diverse biological potential of pyrimidines stems from their ability to mimic endogenous molecules and interact with a variety of biological targets, including enzymes and receptors.[3]

Physicochemical Properties of this compound

While a specific mechanism of action for this compound has not been elucidated in publicly available literature, its chemical architecture makes it a compound of significant interest for synthetic chemists.

| Property | Value | Source |

| Molecular Formula | C₅H₆BrN₃O₂S | [6] |

| Molecular Weight | 252.09 g/mol | [6] |

| Appearance | Off-white to pale yellow solid | [6] |

| Key Functional Groups | Pyrimidine core, Amine (-NH₂), Bromine (-Br), Methylsulfonyl (-SO₂CH₃) | [6] |